molecular formula C₃₀H₅₀O B1145391 (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol CAS No. 508-04-3

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol

Cat. No.: B1145391
CAS No.: 508-04-3
M. Wt: 426.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It is known that triterpenes like δ-amyrin have a wide range of biological activities and can interact with multiple targets .

Mode of Action

It is a pentacyclic triterpenoid, which means it has a complex structure that can interact with various biological targets . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

δ-Amyrin is a product of the IUBMB reaction (3S)-2,3-epoxy-2,3-dihydrosqualene = δ-amyrin, EC 5.4.99.55 . This suggests that it plays a role in the biosynthesis of triterpenes, which are important components of plant biochemistry.

Result of Action

Triterpenes like δ-amyrin are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The specific effects of δ-Amyrin would depend on its interactions with its targets.

Properties

IUPAC Name

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCIRBSYAYKMEF-UWTKSXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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